molecular formula C7H6ClNO2 B8792934 1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone

1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone

Cat. No.: B8792934
M. Wt: 171.58 g/mol
InChI Key: MUGPHNWIVHZTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(3-chloro-5-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)7-6(8)2-5(11)3-9-7/h2-3,11H,1H3

InChI Key

MUGPHNWIVHZTLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.8 g of the 1-(3,5-dichloropyridin-2-yl)ethanone prepared in Step 1 in Synthetic Example 2 and 13.8 g of potassium carbonate in 20 ml of dimethylsulfoxide, 5.9 g of acetaldoxime was added, and the mixture was stirred at 80° C. for 4 hours. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, mixed with 50 ml of water and washed with diethyl ether (30 ml×1), the resulting aqueous layer was acidified with 6N aqueous hydrochloric acid and extracted with ethyl acetate (25 ml×2). The resulting organic layers were combined, dried over saturated aqueous sodium chloride and then anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.0 g of desired crude product as brown crystals. The crystals were used in the next step without further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
acetaldoxime
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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